
(4-((4-Chlorophenyl)amino)-2-(methylthio)pyrimidin-5-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(4-((4-Chlorophenyl)amino)-2-(methylthio)pyrimidin-5-yl)methanol” is a synthetic organic molecule that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “(4-((4-Chlorophenyl)amino)-2-(methylthio)pyrimidin-5-yl)methanol” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrimidine Ring: Starting with a suitable precursor, such as a chlorinated pyrimidine, the pyrimidine ring is constructed through cyclization reactions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via nucleophilic aromatic substitution or other coupling reactions.
Addition of the Methylthio Group: The methylthio group is often added through thiolation reactions using reagents like methylthiol or dimethyl disulfide.
Attachment of the Methanol Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially converting the methanol group to a carboxylic acid or aldehyde.
Reduction: Reduction reactions might target the pyrimidine ring or the chlorophenyl group, leading to various reduced derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce various functional groups onto the chlorophenyl ring.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, compounds with pyrimidine cores are often studied for their potential as enzyme inhibitors or receptor ligands. This compound might exhibit similar biological activities, making it a candidate for drug discovery and development.
Medicine
Given its structural features, this compound could be investigated for its potential therapeutic properties. Pyrimidine derivatives are known for their antiviral, anticancer, and anti-inflammatory activities, suggesting possible medical applications.
Industry
In industry, this compound might be used in the development of new materials or as a precursor for the synthesis of agrochemicals, dyes, or other specialty chemicals.
Wirkmechanismus
The mechanism of action of “(4-((4-Chlorophenyl)amino)-2-(methylthio)pyrimidin-5-yl)methanol” would depend on its specific biological target. Generally, compounds like this might interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets could include kinases, proteases, or other critical proteins involved in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Chlorophenyl)amino-pyrimidines: These compounds share the chlorophenyl and pyrimidine core but lack the methylthio and methanol groups.
Methylthio-pyrimidines: These compounds have the methylthio group attached to the pyrimidine ring but may not have the chlorophenyl or methanol groups.
Pyrimidinylmethanol derivatives: These compounds feature the pyrimidinylmethanol moiety but differ in other substituents.
Uniqueness
The uniqueness of “(4-((4-Chlorophenyl)amino)-2-(methylthio)pyrimidin-5-yl)methanol” lies in its combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C12H12ClN3OS |
|---|---|
Molekulargewicht |
281.76 g/mol |
IUPAC-Name |
[4-(4-chloroanilino)-2-methylsulfanylpyrimidin-5-yl]methanol |
InChI |
InChI=1S/C12H12ClN3OS/c1-18-12-14-6-8(7-17)11(16-12)15-10-4-2-9(13)3-5-10/h2-6,17H,7H2,1H3,(H,14,15,16) |
InChI-Schlüssel |
AWPJKNQLTOQQPW-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NC=C(C(=N1)NC2=CC=C(C=C2)Cl)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


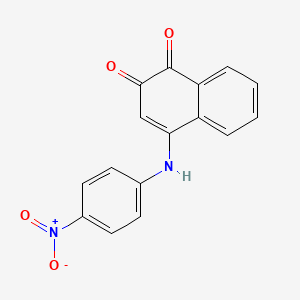


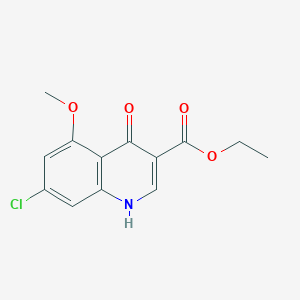
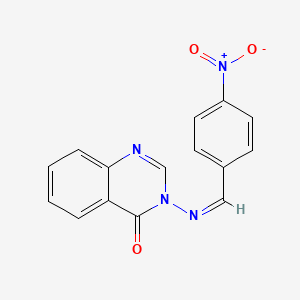

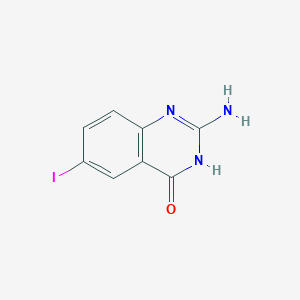
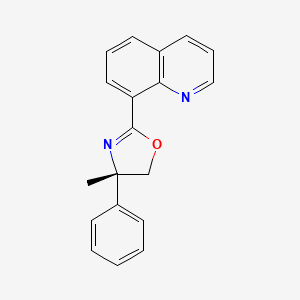
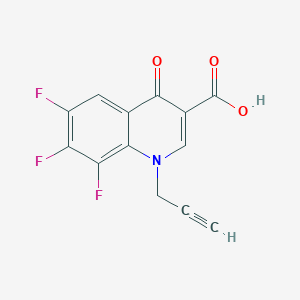


![2-(5H-Indeno[1,2-b]pyridin-5-ylidene)-1-phenylethan-1-one](/img/structure/B11841232.png)

![N-[Bis(aziridin-1-yl)phosphoryl]-2-chlorobenzamide](/img/structure/B11841248.png)
